molecular formula C16H13NO4 B133003 1-Amino-4,5-dimethoxy-9,10-anthracenedione CAS No. 144860-30-0

1-Amino-4,5-dimethoxy-9,10-anthracenedione

Cat. No. B133003
CAS RN: 144860-30-0
M. Wt: 283.28 g/mol
InChI Key: NRCZHMJIHJUBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-4,5-dimethoxy-9,10-anthracenedione, commonly known as ADMAQ, is a synthetic compound that has been widely studied for its potential applications in various scientific fields. ADMAQ belongs to the class of anthraquinone derivatives and has been found to possess several interesting properties, including anti-cancer, anti-inflammatory, and anti-viral activities.

Mechanism of Action

The mechanism of action of ADMAQ is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cell proliferation, apoptosis, and angiogenesis. ADMAQ has been found to induce cell cycle arrest and apoptosis in cancer cells by targeting various proteins and enzymes involved in these pathways.
Biochemical and Physiological Effects:
ADMAQ has been found to exhibit several interesting biochemical and physiological effects, including the inhibition of various enzymes and proteins involved in cancer cell growth and proliferation. ADMAQ has also been found to exhibit anti-inflammatory and anti-viral activities, making it a promising candidate for the treatment of various inflammatory and viral diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of ADMAQ is its potent anti-cancer activity, which makes it a valuable tool for cancer research. However, ADMAQ also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of ADMAQ, including the development of more efficient synthesis methods, the elucidation of its mechanism of action, and the exploration of its potential applications in other scientific fields. Some of the potential applications of ADMAQ include the treatment of inflammatory and viral diseases, as well as the development of new anti-cancer drugs.

Synthesis Methods

The synthesis of ADMAQ involves the reaction of 1-aminoanthraquinone with 4,5-dimethoxy-1,2-benzoquinone in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, including the formation of a quinone imine and subsequent reduction to form the final product.

Scientific Research Applications

ADMAQ has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of ADMAQ is in the field of cancer research, where it has been found to exhibit potent anti-cancer activity against a wide range of cancer cell lines.

properties

CAS RN

144860-30-0

Product Name

1-Amino-4,5-dimethoxy-9,10-anthracenedione

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

1-amino-4,5-dimethoxyanthracene-9,10-dione

InChI

InChI=1S/C16H13NO4/c1-20-10-5-3-4-8-12(10)16(19)14-11(21-2)7-6-9(17)13(14)15(8)18/h3-7H,17H2,1-2H3

InChI Key

NRCZHMJIHJUBPY-UHFFFAOYSA-N

SMILES

COC1=C2C(=C(C=C1)N)C(=O)C3=C(C2=O)C(=CC=C3)OC

Canonical SMILES

COC1=C2C(=C(C=C1)N)C(=O)C3=C(C2=O)C(=CC=C3)OC

Other CAS RN

144860-30-0

synonyms

1-Amino-4,5-dimethoxy-9,10-anthracenedione

Origin of Product

United States

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